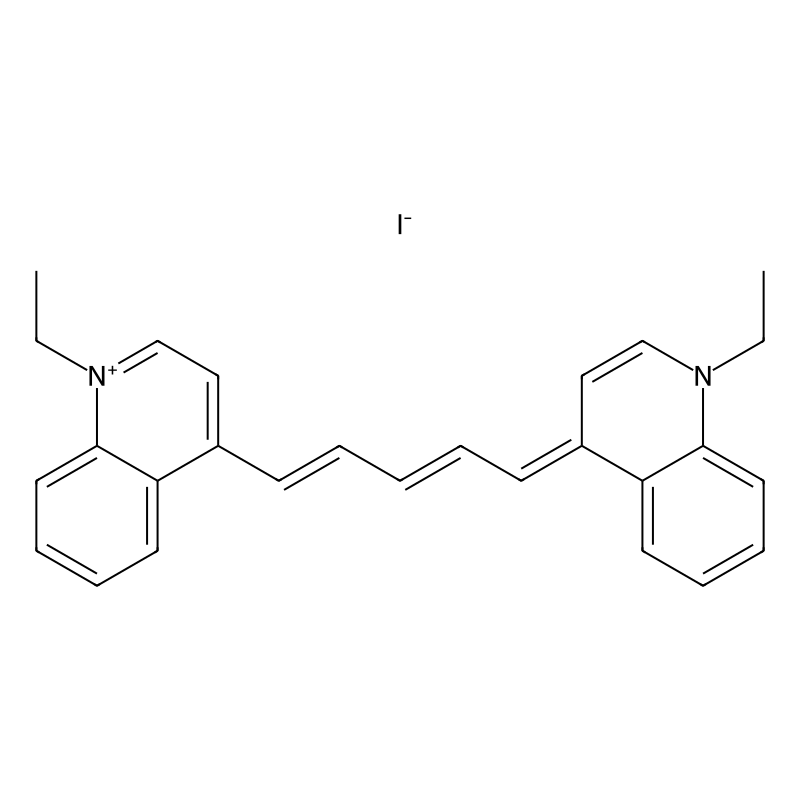

1,1'-Diethyl-4,4'-dicarbocyanine iodide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Experimental Data from Search Results

The table below summarizes the wavelength ranges for which experimental absorption data on ethanol is available in the search results, confirming the absence of data for 818 nm.

| Source | Wavelength Range Studied | Relevant Findings | Citation |

|---|---|---|---|

| Characterization in Ultraviolet | 200-2500 nm (Instrument range) | Absorption successfully detected for concentrations of 2.5-100 vol%; Beer's Lambert Law fulfilled for 2.5-50 vol%. | [1] |

| Absorption in Visible Region | 430-700 nm | Absorption spectra of pure ethanol and water measured using a highly sensitive photothermal lens spectrophotometer. | [2] |

| Indirect Colorimetric Method | 580 nm (Measurement) | Ethanol is oxidized; resulting green-blue color (absorbing at 580 nm) is measured, often via smartphone camera. | [3] |

| Enzymatic Method (UV-Vis) | 340 nm (Measurement) | Ethanol concentration is determined by measuring the absorbance of NADH at 340 nm. | [4] [5] |

Guidance for Investigating NIR Absorption

To address the lack of direct data at 818 nm, here is a methodological approach and technical considerations for your investigation.

Suggested Experimental Workflow

The following diagram outlines a general workflow for characterizing the absorption spectrum of a liquid like ethanol, which can be adapted for the NIR region.

Experimental workflow for NIR absorption measurement.

- Sample Preparation: Use high-purity, anhydrous ethanol. Even small amounts of water can significantly affect the absorption profile in the NIR due to its strong, broad O-H absorption bands [2].

- Instrumentation: You will require a UV-Vis-NIR spectrophotometer. Ensure the instrument's detection range extends to at least 1100 nm. The light source (e.g., a tungsten halogen lamp) and the detector (e.g., a PbS or InGaAs photodetector) must be functional in the NIR region.

- Baseline Correction: As highlighted in one study, proper baseline analysis and correction are critical for obtaining accurate absorption data [1].

Technical Considerations for 818 nm

- Inherently Weak Absorption: Electronic transitions in ethanol are strong in the deep ultraviolet but not in the NIR. Any absorption around 818 nm would be due to much weaker overtone or combination bands of molecular vibrations (e.g., C-H stretching and bending) [2].

- Expect a Low Value: The molar absorptivity at 818 nm is expected to be very small, likely on the order of 0.01 L·mol⁻¹·cm⁻¹ or less, making it challenging to detect without a sensitive instrument or a long optical path length.

References

- 1. Characterization of ethanol concentrations at ultraviolet wavelength... [ajol.info]

- 2. of Absorption and Water Using a Photothermal Lens... Spectra Ethanol [pubmed.ncbi.nlm.nih.gov]

- 3. A green chemical analysis of ethanol using a smart phone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Ethanol in Food by Enzymatic Method Enzytec... [pmc.ncbi.nlm.nih.gov]

- 5. Verification of enzymatic ethanol analysis method and method ... [degruyterbrill.com]

Understanding the Molar Absorption Coefficient

The molar absorption coefficient (ε), also known as the molar attenuation coefficient, is an intrinsic property that measures how strongly a chemical species absorbs light at a given wavelength [1] [2]. The IUPAC recommends using "molar absorption coefficient" and discourages the use of older terms like "molar absorptivity" and "molar extinction coefficient" [3] [4].

The principle is defined by the Beer-Lambert law: [ A = \varepsilon c l ] where:

- (A) is the measured absorbance (no units) [5].

- (\varepsilon) is the molar absorption coefficient (typically in M⁻¹cm⁻¹) [1].

- (c) is the molar concentration of the absorbing species (mol/L or M) [1] [5].

- (l) is the path length of the light through the solution (typically 1 cm) [1] [5].

For a system with multiple absorbing species, the total absorbance is the sum of the individual contributions [1]: [ A = l \sum_{i=1}^{N} \varepsilon_i c_i ]

How to Determine the Molar Absorption Coefficient

Here is a generalized workflow for determining a molar absorption coefficient, combining direct calculation and a more rigorous multi-concentration approach:

Experimental workflow for determining the molar absorption coefficient, from solution preparation to calculation.

Detailed Experimental Protocol

- Solution Preparation: Prepare a solution of the analyte with a known, precise molar concentration ((c)) [5].

- Absorbance Measurement: Using a spectrophotometer, fill a cuvette of known path length ((l), usually 1 cm) with the solution and measure the absorbance ((A)) at the specific wavelength of interest [5].

- Calculation:

- Direct Calculation: For a single measurement, rearrange the Beer-Lambert law: (\varepsilon = A / (c l)) [5].

- Calibration Curve (Recommended): To ensure accuracy and confirm adherence to the Beer-Lambert law, prepare multiple standard solutions of varying concentrations and measure their absorbances. Plot absorbance versus concentration; the slope of the linear best-fit line is equal to (\varepsilon l). Since (l) is often 1 cm, the slope is numerically equal to ε [5].

It is never a good idea to base the results of an analysis on a literature value for the molar absorptivity without verification, as small changes in solvent, pH, or temperature can affect the value [3].

Molar Absorption Coefficients in Practice

The following table summarizes how molar absorption coefficients are applied in different contexts:

| Application Context | Key Information | Reference |

|---|---|---|

| General Chemistry | Governed by Beer-Lambert law; SI unit is m²/mol, but M⁻¹cm⁻¹ is standard. | [1] [4] |

| Protein Analysis (at 280 nm) | Coefficient depends on content of Tryptophan (ε ~ 5,500 M⁻¹cm⁻¹), Tyrosine (ε ~ 1,490 M⁻¹cm⁻¹), and Cystine (ε ~ 125 M⁻¹cm⁻¹). Can be calculated from amino acid sequence. | [1] [6] |

| Antibody Concentration | A typical mammalian IgG has a molar absorption coefficient (ε) of approximately 210,000 M⁻¹cm⁻¹. For a 1 cm path, concentration (mg/mL) ≈ A₂₈₀ / 1.4. | [6] |

| BSA Concentration | For Bovine Serum Albumin (BSA), ε ≈ 43,824 M⁻¹cm⁻¹. For a 1 cm path, concentration (mg/mL) ≈ A₂₈₀ / 0.66. | [6] |

| Environmental Chemistry | Coefficients for antibiotics (fluoroquinolones, sulfonamides, tetracyclines) are pH-dependent, affecting their environmental fate. | [7] |

| Adsorbed Molecules | The coefficient can change significantly (e.g., red-shift, increased intensity) when molecules are adsorbed onto surfaces like zeolites or kaolinite. | [8] [9] |

Important Considerations for Accurate Measurement

Several factors are critical for obtaining an accurate and reproducible molar absorption coefficient:

- Wavelength Specificity: The value of ε is highly dependent on the wavelength of light used, so the measurement wavelength must always be reported [1] [5].

- Environmental Dependence: The coefficient can vary with the solvent, pH, and temperature [3] [7].

- Beer-Lambert Law Validity: The linear relationship between absorbance and concentration holds only for ideal solutions at moderate concentrations [3].

How to Interpret a Value of 213,000 M⁻¹cm⁻¹

While your specific value wasn't found, a coefficient of 213,000 M⁻¹cm⁻¹ is a large value, typical of a strong absorber like a protein containing several tryptophan residues [1] [6].

To use this value for determining an unknown concentration ((c)) of a substance with ε = 213,000 M⁻¹cm⁻¹, measure the absorbance ((A)) and apply the Beer-Lambert law. Assuming a standard 1 cm path length ((l)), the calculation is: [ c = \frac{A}{\varepsilon} = \frac{A}{213,000} \text{ M} ]

References

- 1. - Wikipedia Molar absorption coefficient [en.wikipedia.org]

- 2. | EPFL Graph Search Molar absorption coefficient [graphsearch.epfl.ch]

- 3. guides.lib.utexas.edu/chemistry/spectra/molabscoeff [guides.lib.utexas.edu]

- 4. IUPAC - molar (M03972) absorption coefficient [goldbook.iupac.org]

- 5. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]

- 6. Protein Extinction Coefficient and Concentration Calculation [novoprolabs.com]

- 7. and acid dissociation constants for... Molar absorption coefficients [pubmed.ncbi.nlm.nih.gov]

- 8. (PDF) Experimental of the Determination ... Molar Absorption [academia.edu]

- 9. of Determination of organic... molar absorption coefficients [pubmed.ncbi.nlm.nih.gov]

Understanding Fluorescence Quantum Yield

Fluorescence Quantum Yield (QY or Φ) is a measure of the efficiency with which a molecule converts absorbed photons into emitted photons. It is defined as the ratio of the number of photons emitted to the number of photons absorbed [1] [2]. A QY of 1.0 (or 100%) represents a theoretically perfect process where every absorbed photon results in an emitted photon [1].

The QY is determined by the competition between the radiative decay rate (kf) and the sum of all non-radiative decay rates (knr) [1]. This relationship is shown in the diagram and formula below.

Formula 1: Fluorescence Quantum Yield and Lifetime

| Concept | Formula | Description |

|---|---|---|

| Quantum Yield (Φ) | ( \Phi = \frac{k_f}{k_f + \sum k_{nr}} ) | Ratio of radiative rate to total decay rate from excited state [1]. |

| Fluorescence Lifetime (τ) | ( \tau = \frac{1}{k_f + \sum k_{nr}} ) | Average time molecule spends in excited state before returning to ground state [3]. |

How Quantum Yield is Measured

Researchers use several established methods to determine fluorescence quantum yield, each with its own advantages.

Table 1: Methods for Determining Fluorescence Quantum Yield

| Method | Key Principle | Best For | Considerations |

|---|---|---|---|

| Comparative Method [3] [1] | Comparison to standard reference with known QY. | Solutions with available reference dyes of similar emission. | Requires careful matching of absorbance and a reliable reference [3]. |

| Integrating Sphere [3] | Direct measurement capturing all emitted and scattered light. | Solid samples, scattering media, absolute measurements. | Direct method, does not require a standard [3]. |

| Photothermal Lens Spectroscopy (PTLS) [4] | Measures heat released non-radiative relaxation. | Absolute measurements, studying non-radiative processes. | Provides absolute QY value without standard; can study quenching [4]. |

The Significant Role of the Solvent (DMSO)

The solvent environment profoundly affects fluorescence quantum yield. Solvent polarity, viscosity, and the ability to form hydrogen bonds can influence the energy levels and geometry of a fluorophore, thereby changing the balance between radiative and non-radiative decay paths [5] [1] [6].

DMSO (Dimethyl Sulfoxide) is a highly polar aprotic solvent. Its effect on QY is complex but often results in higher quantum yields for several reasons:

- Polarity and Solvation: Highly polar solvents like DMSO can stabilize the excited state of a fluorophore, particularly for push-pull chromophores (or merocyanines) that have a large change in dipole moment upon excitation [5]. This stabilization can lower the energy of the excited state and reduce the rate of certain non-radiative decay pathways.

- Barrier to Non-Radiative Decay: Research on merocyanine dyes shows that in non-polar solvents, a low energy barrier may allow the molecule to access a twisted geometry that leads to a conical intersection—a funnel for efficient non-radiative decay back to the ground state. In polar solvents like DMSO, this barrier is increased, effectively "blocking" this decay channel and resulting in a higher fluorescence QY and longer lifetime [5].

- Reduced Quenching: Some non-radiative processes, such as those involving vibrational energy transfer to solvent molecules, may be less efficient in DMSO compared to other solvents like water [1].

Quantum Yields of Common Dyes in DMSO

The following table provides the quantum yields for several common and well-characterized fluorophores in DMSO, based on search results.

Table 2: Fluorescence Quantum Yields of Selected Compounds in DMSO

| Compound | Quantum Yield (Φ) in DMSO | Notes |

|---|---|---|

| Merocyanine (DCBT) | 67% (0.67) | QY increases dramatically with solvent polarity [5]. |

| β-Carboline-Benzothiophenones | Up to 47% (0.47) | Novel synthetic fluorophores [7]. |

| 2DAM | 31.8% (0.318) | Study shows QY is highest in DMSO vs. other solvents [6]. |

For context, some common high-QY standards in other solvents are Fluorescein (0.95 in 0.1 M NaOH) and Rhodamine 6G (0.94 in Ethanol) [1]. Note that a dye's QY is highly specific to its molecular structure and environment.

A Practical Workflow for Researchers

Based on the gathered information, here is a recommended workflow for determining and working with fluorescence quantum yield in a solvent like DMSO.

References

- 1. - Wikipedia Quantum yield [en.wikipedia.org]

- 2. What is fluorescence ? | AAT Bioquest quantum yield [aatbio.com]

- 3. An Introduction to Luminescence Quantum Yields [azom.com]

- 4. sciencedirect.com/topics/chemistry/ fluorescence - quantum - yield [sciencedirect.com]

- 5. The origin of the solvent dependence of fluorescence ... quantum yields [pmc.ncbi.nlm.nih.gov]

- 6. (PDF) Solvent effect on the relative quantum and yield ... fluorescence [academia.edu]

- 7. BJOC - Et3N/ DMSO -supported one-pot synthesis of highly fluorescent ... [beilstein-journals.org]

polymethine chain length effect absorption

Fundamental Principles and Spectral Effects

The core structure of a cyanine dye consists of two nitrogen-containing heterocycles connected by a polymethine chain [-CH=]n, where n indicates the chain length [1]. The number of methine units systematically shifts the dye's absorption and emission spectra.

The "Vinylene Shift"

A key phenomenon is the vinylene shift, where each additional vinylene (-CH=CH-) group in the chain bathochromically shifts the absorption maximum by approximately 100 to 130 nm [2] [3]. This predictable relationship allows for precise tuning of a dye's spectral position into the near-infrared (NIR) region, which is vital for deep-tissue biomedical imaging [4] [1].

The diagram below illustrates the core relationship between polymethine chain length and its key spectral properties.

Effects on Absorption Band Shape and Width

The width and shape of absorption bands are governed by two competing factors [2]:

- Vibronic Interactions: These decrease as the chain lengthens, causing a narrowing of absorption bands for shorter-chain vinylogs.

- Intermolecular Interactions: These increase with chain length, leading to broadening of absorption bands for longer-chain vinylogs.

This competition results in a non-monotonic trend where absorption bands narrow for lower vinylogs but broaden again for higher vinylogs [2]. This broadening is more pronounced in nucleophilic solvents and when the heterocycle's electron-donor ability deviates from an average value [2].

Quantitative Data on Spectral Properties

The tables below summarize core experimental data, illustrating how chain length and structure influence key spectral parameters.

Table 1: Absorption and Emission Properties by Chain Length Class

| Dye Class | Polymethine Chain Structure | Typical Absorption Range (nm) | Vinylene Shift (per group) | Stokes Shift Trend | Key Influencing Factors |

|---|---|---|---|---|---|

| Cy3 (Trimethine) | [-CH=]3 |

~550-610 [1] | Decreases with chain length [2] | Solvent polarity, electron-donor character of heterocycles [2] | |

| Cy5 (Pentamethine) | [-CH=]5 |

~610-670 [1] | 100 - 130 nm [2] [3] | Decreases with chain length [2] | Solvent polarity, electron-donor character of heterocycles [2] |

| Cy7 (Heptamethine) | [-CH=]7 |

~670-817 [1] | Decreases with chain length [2] | Solvent polarity, electron-donor character of heterocycles [2] |

Table 2: Experimental Photophysical Data from Selected Dyes

| Dye / Compound | Absorption λ_max (nm) | Emission λ_max (nm) | Extinction Coefficient (ε, M⁻¹cm⁻¹) | Fluorescence Quantum Yield (ΦFl) | Key Structural Features |

|---|---|---|---|---|---|

| IR783 [4] | 782 | 810 | 261,000 | ~0.08 | Bis-indole with cyclic chloro-cyclohexene, N-butylsulfonate |

| Heptamethine 18 [1] | Up to 817 | - | Up to 270,000 | 0.01 - 0.33 (in various solvents) | Varies by N-alkyl substituent and bridge |

| Pentamethine 26-28 [1] | 610 - 670 | - | 27,000 - 270,000 | 0.01 - 0.33 (in various solvents) | Varies by N-alkyl substituent |

Experimental Protocols and Methodologies

To reliably obtain the data discussed above, specific experimental protocols are followed.

Synthesis of Cyanine Dyes

A common synthetic route involves [1]:

- Fischer Indole Synthesis: Cyclization of a substituted phenyl hydrazine derivative with 3-methylbutan-2-one under acidic reflux to form the indole ring intermediate.

- N-Alkylation: Refluxing the indole ring with an alkyl halide in acetonitrile to form

3H-indolium salts. - Condensation: Reacting the indolium salt with a polymethine chain linker under basic conditions in acetic anhydride. The linker (e.g., Vilsmeier-Haack reagent for heptamethine dyes with a cyclohexenyl ring) determines the final chain length.

Purification is typically achieved via flash column chromatography using gradients of methanol in dichloromethane [1].

Photophysical Characterization

- Absorption Spectroscopy: UV-Vis-NIR absorption spectra are recorded in appropriate solvents (e.g., methanol). The extinction coefficient (ε) is determined using the Beer-Lambert law (

A = ε × C × l) from a solution of known concentration [4]. - Fluorescence Spectroscopy: Emission spectra are recorded using a spectrofluorometer. The fluorescence quantum yield (ΦFl) is determined by comparing the integrated emission intensity of the sample to a standard with a known yield, considering the refractive index of the solvents [4].

- Solvatochromism Studies: Absorption and emission spectra are measured in a series of solvents of varying polarity to understand the dye's interaction with its environment [5] [2].

The workflow for the synthesis and characterization process is summarized below.

Practical Implications for Probe Design

Understanding these structure-property relationships is essential for designing effective probes.

- Achieving Target Wavelengths: Use the vinylene shift as a design rule. To shift absorption into the NIR window (700-900 nm), a heptamethine (Cy7) chain is typically required [4] [1].

- Optimizing Fluorescence Efficiency: Fluorescence quantum yields do not increase monotonically with chain length. They often peak for mid-length chains (e.g., pentamethine) and then decrease for heptamethine dyes, partly due to intensified internal conversion [2]. Rigidizing the polymethine chain, for instance by incorporating a central cyclohexenyl ring, can inhibit non-radiative decay and significantly boost fluorescence quantum yield and photostability [4].

- Managing Solvent and Biological Interactions: Longer chains increase sensitivity to the environment. Dyes with longer chains are more prone to aggregation and broadening in nucleophilic solvents or biological media [2]. Introducing hydrophilic groups (e.g., sulfonates) on the heterocycles improves aqueous solubility, reduces non-specific binding, and minimizes aggregation, leading to better in vivo performance [4].

References

- 1. Synthesis, Optical Properties, and In Vivo Biodistribution Performance... [pmc.ncbi.nlm.nih.gov]

- 2. The length of the polymethine and the spectral-luminescent... chain [link.springer.com]

- 3. dyes | De Gruyter Brill Polymethine [degruyterbrill.com]

- 4. Evaluation of Polymethine Dyes as Potential Probes for Near Infrared... [thno.org]

- 5. Influence of length of the polymethine on width of chain ... absorption [link.springer.com]

Electronic Structure and HOMO-LUMO Properties of Cyanine Dyes: A Technical Guide for Researchers

Introduction to Cyanine Dyes and Frontier Molecular Orbitals

Cyanine dyes represent a class of organic cations with extensive π-conjugated systems that demonstrate remarkable optical and electronic properties valuable for numerous scientific and technological applications. These molecules feature a central polymethine chain connecting two nitrogen-containing heterocyclic terminals, with the π-electrons delocalized across the entire molecular framework between the nitrogen atoms. This electronic delocalization gives rise to the characteristic intense absorption bands in the visible or near-infrared regions of the spectrum, making these compounds particularly useful as sensitizers, fluorescence markers, and in various bioimaging applications. The extensive conjugation also allows for precise tuning of the optical properties through structural modifications, enabling custom-designed molecules for specific applications ranging from pharmaceutical development to organic electronics.

The electronic characteristics of cyanine dyes are predominantly governed by their frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These orbitals define the boundary between occupied and unoccupied electron states and play a critical role in determining a molecule's reactivity, optical behavior, and charge transport capabilities. In molecular orbital theory, the HOMO represents the highest-energy orbital still containing electrons, while the LUMO constitutes the lowest-energy orbital available for electron acceptance. The energy difference between these orbitals, known as the HOMO-LUMO gap, directly determines the lowest-energy electronic transition and corresponding absorption wavelength, making it a crucial parameter for understanding and predicting the optical behavior of cyanine dyes in both fundamental research and applied contexts [1].

Molecular Structure and Fundamental Electronic Properties

Basic Chemical Architecture

Cyanine dyes share a common fundamental structure consisting of two nitrogen-containing heterocycles connected by a conjugated polymethine chain. The general molecular framework can be represented as ( \text{R}_2\text{N}^+ = (\text{CH} = \text{CH})_n - \text{CH} = \text{NR}_2 ), where the nitrogen atoms are incorporated into heteroaromatic systems such as quinoline, benzothiazole, or indole rings. The conjugated pathway between the nitrogen atoms contains an odd number of carbon atoms in the methine chain, resulting in a positively charged delocalized system. The R groups attached to the nitrogen atoms can represent various substituents including hydrogen, alkyl chains, or more complex moieties, which can influence solubility and aggregation behavior but have minimal effect on the fundamental electronic transitions [2]. This structural arrangement creates a symmetric electronic environment that facilitates extensive electron delocalization along the molecular axis.

The π-electron system in cyanine dyes encompasses one p-orbital from each carbon atom in the polymethine chain plus three electrons from each of the two nitrogen atoms, creating a fully delocalized electron cloud above and below the molecular plane. These π-electrons can be described by wavefunctions composed of p₂ atomic orbitals, forming a molecular orbital system that spans the entire conjugated length. When cyanine dyes absorb ultraviolet or visible light, the energy promotes π-electrons from lower energy levels to higher ones, with the longest wavelength transition typically occurring between the HOMO and LUMO orbitals. This electronic transition corresponds to the promotion of an electron from the highest occupied energy level to the lowest unoccupied level, resulting in the characteristic intense absorption bands that give these compounds their bright colors [2].

The Particle-in-a-Box Quantum Mechanical Model

The electronic properties of cyanine dyes can be effectively modeled using a quantum mechanical approach known as the particle-in-a-box model, which treats the π-electrons as particles moving freely within a one-dimensional potential well of length L. In this model, the potential energy experienced by π-electrons remains constant along the conjugated chain between the nitrogen atoms, rising to large values at the ends where the nitrogen atoms act as potential barriers. According to this model, the energy levels available to the π-electrons are quantized and given by the equation:

[ E_n = \frac{n^2 h^2}{8m_e L^2} ]

where ( n ) is the quantum number (1, 2, 3, ...), ( h ) is Planck's constant, and ( m_e ) is the electron mass [2]. For a cyanine dye with N π-electrons (where N = p + 3, with p being the number of carbon atoms in the chain), the HOMO corresponds to ( n = \frac{N}{2} ) and the LUMO to ( n = \frac{N}{2} + 1 ) for even N, leading to a HOMO-LUMO transition energy of:

[ \Delta E = \frac{h^2}{8m_e L^2} \left[ \left( \frac{N}{2} + 1 \right)^2 - \left( \frac{N}{2} \right)^2 \right] = \frac{h^2 (N+1)}{8m_e L^2} ]

This simple model successfully explains the bathochromic shift (red shift) observed in the absorption spectra as the length of the conjugated chain increases, since longer molecular lengths (L) result in smaller energy gaps between the HOMO and LUMO orbitals [3].

Table: Particle-in-a-Box Parameters for Cyanine Dyes

| Parameter | Symbol | Description | Typical Values |

|---|---|---|---|

| Box Length | L | Length of conjugated chain | 0.5-2.5 nm |

| Number of π-electrons | N | Total delocalized electrons | 5-15+ |

| Quantum Number | n | Energy level identifier | 1, 2, 3, ... |

| HOMO Level | n_H | Highest occupied level | N/2 for even N |

| LUMO Level | n_L | Lowest unoccupied level | N/2 + 1 for even N |

Theoretical Framework and Computational Approaches

Quantum Chemical Models

The electronic structure of cyanine dyes can be investigated through various computational quantum chemistry methods ranging from semi-empirical approaches to advanced ab initio calculations. Density Functional Theory (DFT) has emerged as one of the most widely used methods for determining the equilibrium geometry, electronic structure, and HOMO-LUMO properties of these molecules. DFT calculations, particularly with hybrid functionals such as B3LYP and basis sets like 6-311++G(d,p), provide optimized molecular geometries and frontier orbital energies that show excellent agreement with experimental data [4]. For more accurate excited state properties, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, including the crucial HOMO to LUMO transition that determines the primary absorption wavelength. These computational methods allow researchers to predict molecular properties before synthesis, significantly accelerating the design of cyanine dyes with tailored optical characteristics.

For larger cyanine dye systems, semi-empirical methods such as AM1, SAM1, and INDO (Intermediate Neglect of Differential Overlap) offer a balance between computational efficiency and accuracy. These methods parameterize certain quantum mechanical integrals based on experimental data, enabling calculations on molecules that would be prohibitively expensive with full ab initio methods. The INDO method combined with Single Configuration Interaction (SCI) has proven particularly effective for predicting UV-vis absorption spectra of cyanine dyes, with calculations including excitations between the 50 highest occupied and 50 lowest unoccupied molecular orbitals providing reliable correlation with experimental observations [5]. Additionally, the Hückel Molecular Orbital Theory serves as a valuable conceptual framework for understanding the qualitative features of cyanine dye electronic structure, particularly the formation of molecular orbitals through coupling of atomic p-orbitals along the conjugated chain [6].

Computational Protocols

Geometry optimization represents the critical first step in computational analysis of cyanine dyes. This process involves finding the molecular configuration with the lowest energy using methods such as:

- Semi-empirical AM1 optimization: Provides initial geometry estimates

- DFT optimization: Using functionals like B3LYP with basis sets such as 6-311++G(d,p) for higher accuracy

- Solvent model incorporation: Using polarizable continuum models (PCM) to account for solvent effects

Following geometry optimization, electronic property calculations are performed to determine HOMO-LUMO energies and other quantum chemical parameters. For ground state properties, single-point energy calculations at the DFT level provide the HOMO and LUMO energies, while TD-DFT calculations yield excited state properties and UV-vis absorption spectra. Specific computational parameters should include:

- Configuration Interaction (CI) level: For semi-empirical methods, CI PRINTLEV=2 provides appropriate detail

- Solvent effects: Including solvent parameters for biologically relevant environments

- Vibrational frequency analysis: To confirm optimized structures represent true minima

The following workflow diagram illustrates the computational protocol for determining cyanine dye electronic structures:

Computational workflow for cyanine dye electronic structure analysis

Experimental Characterization Methods

Spectroscopic Techniques

UV-Visible Spectroscopy serves as the primary experimental method for characterizing the electronic transitions in cyanine dyes. The position of the absorption maximum (( \lambda_{\text{max}} )) provides direct information about the HOMO-LUMO gap through the relationship ( \Delta E = \frac{hc}{\lambda_{\text{max}}} ), where ( \Delta E ) represents the energy difference between frontier orbitals. Experimental protocols require preparation of dye solutions in appropriate solvents (typically methanol or water) at concentrations on the order of micromolar, adjusted until absorbance bands have maximum intensities just below 1 to avoid saturation effects [3]. For fluorogenic unsymmetrical cyanine dyes, additional emission spectroscopy in viscous solvents like glycerol or when bound to DNA provides information about the environmental sensitivity of the fluorescence quantum yield, which can increase by more than 100-fold in restricted environments compared to fluid solutions [5].

Photoelectron Spectroscopy (PES) offers a more direct experimental approach for investigating the occupied molecular orbitals, including the HOMO. Ultraviolet photoelectron spectroscopy (UPS) examines occupied energy levels, while inverse photoelectron spectroscopy (IPES) studies unoccupied levels such as the LUMO [1]. These techniques provide direct measurements of orbital energies but require specialized equipment and vacuum conditions, making them less routinely available than optical spectroscopy. Additionally, vibrational spectroscopy methods including Fourier Transform Infrared (FT-IR) and Raman spectroscopy complement electronic spectroscopy by providing information about molecular structure, functional groups, and conjugation patterns, which indirectly influence the HOMO-LUMO gap through changes in molecular geometry and electron delocalization [4].

Electrochemical and Analytical Methods

Cyclic Voltammetry represents the preferred electrochemical technique for determining HOMO and LUMO energy levels through measurement of oxidation and reduction potentials. The HOMO energy can be estimated from the onset of oxidation potential, while the LUMO energy derives from the onset of reduction potential. For example, the hole transport material spiro-OMeTAD used in perovskite solar cells shows a HOMO energy of -5.0 eV as calculated by cyclic voltammetry [1]. Experimental protocols typically employ a three-electrode system with the dye dissolved in appropriate electrolyte solutions (e.g., acetonitrile with 0.1 M tetrabutylammonium hexafluorophosphate as supporting electrolyte), using ferrocene/ferrocenium as an internal reference standard. These measurements provide crucial information about the electron donor and acceptor capabilities of cyanine dyes, which directly impact their performance in optoelectronic devices and biological sensing applications.

Advanced analytical techniques including Nuclear Magnetic Resonance (NMR) and X-ray crystallography provide complementary structural information that correlates with electronic properties. NMR spectroscopy, particularly ( ^1\text{H} ) and ( ^13\text{C} ) NMR, reveals electron density distributions and conjugation patterns through chemical shifts and coupling constants. X-ray crystallography offers precise molecular geometry data, including bond length alternation patterns that indicate the degree of bond localization versus delocalization in the polymethine chain—a crucial factor determining the electronic structure [4]. For cyanine dyes with specific biological applications, molecular docking studies can be employed to investigate interactions with biological targets such as DNA or proteins, providing insights into how binding-induced conformational changes affect electronic transitions and fluorescence properties [4].

Table: Experimental Characterization Techniques for Cyanine Dyes

| Technique | Information Obtained | Sample Requirements | Applications |

|---|---|---|---|

| UV-Vis Spectroscopy | HOMO-LUMO gap, absorption maxima | Micromolar solutions | Optical property determination |

| Cyclic Voltammetry | Oxidation/reduction potentials, HOMO/LUMO energies | 1-10 mM in electrolyte solution | Electron donor/acceptor capability |

| Photoelectron Spectroscopy | Direct orbital energy measurements | Solid films or crystals under vacuum | Fundamental electronic structure |

| FT-IR/Raman Spectroscopy | Molecular structure, functional groups | Solid KBr pellets or solutions | Structural characterization |

| NMR Spectroscopy | Electron density distribution, molecular structure | 5-50 mM in deuterated solvents | Conjugation pattern analysis |

Structural Modifications and Property Relationships

Chain Length and Electron Delocalization

The length of the polymethine chain connecting the two heterocyclic terminals represents the most significant structural factor influencing the electronic properties of cyanine dyes. As the chain length increases, the HOMO-LUMO gap systematically decreases, resulting in a bathochromic shift (red shift) of the absorption maximum to longer wavelengths. This relationship follows the predictions of the particle-in-a-box model, where the transition energy between HOMO and LUMO decreases with increasing box length (L). Experimental data shows that for each additional vinylene (-CH=CH-) group in the polymethine chain, the absorption maximum shifts approximately 80-100 nm to longer wavelengths [2] [3]. This predictable relationship enables precise tuning of the optical properties through synthetic modification of the chain length, allowing researchers to design cyanine dyes with absorption maxima spanning from the visible to near-infrared regions.

The extent of electron delocalization along the molecular framework also significantly impacts the HOMO-LUMO gap. In perfectly symmetrical cyanine dyes, the π-electrons are completely delocalized across the entire conjugated system, resulting in equal bond lengths along the polymethine chain and minimized HOMO-LUMO gaps. This symmetrical delocalization creates a situation where the frontier molecular orbitals exhibit non-bonding character at the atomic positions, with nodes located on atoms rather than between bonds. This electronic structure leads to smaller changes in bond length between the HOMO and LUMO orbitals compared to polyene-like systems, with important spectroscopic implications including sharp absorption bands and moderate fluorescence quantum yields [6]. The relationship between chain length and absorption maximum can be quantified using the following equation derived from the particle-in-a-box model with an empirical correction parameter:

[ \lambda_{\text{max}} = \frac{8m_e c}{h} \cdot \frac{(p+3+\alpha)^2 l^2}{N+1} ]

where p is the number of carbon atoms, α is an empirical correction parameter (approximately 0.68), l is the average bond length (approximately 1.39 Å), and N is the total number of π-electrons [3].

Heterocyclic Terminals and Substituent Effects

The nature of the heterocyclic terminals significantly influences the electronic properties of cyanine dyes through their electron-withdrawing or electron-donating characteristics. Heterocycles containing more electronegative atoms lower the energy of both HOMO and LUMO orbitals, but the magnitude of this effect depends on the coefficient of the atomic orbital at the position of substitution in the relevant molecular orbital. For example, fluorination of the benzothiazole heterocycle in thiazole orange dyes leads to a progressive blue-shift of the absorption maximum, while addition of a trifluoromethyl group to the quinoline side causes a red-shift [5]. These substituent effects can be understood through perturbation theory, where the mixing of orbitals is more significant when the interacting orbitals have similar energies, and the magnitude of stabilization or destabilization decreases with increasing energy difference between the mixing orbitals.

The symmetry of the dye structure also plays a crucial role in determining electronic properties. Symmetrical cyanine dyes with identical heterocycles at both terminals typically exhibit larger molar extinction coefficients (( \varepsilon_{\text{max}} > 10^5 \text{M}^{-1}\text{cm}^{-1} )) and moderate fluorescence quantum yields (( \phi_f > 0.1 )), while unsymmetrical cyanines with different heterocycles often display environment-dependent fluorescence with very low quantum yields in fluid solutions (( \phi_f < 0.001 )) that increase significantly (( >100)-fold) in restricted environments such as when bound to DNA or in viscous solvents [5]. This fluorogenic behavior makes unsymmetrical cyanines particularly valuable as molecular sensors in biological detection applications. The following table summarizes the effects of various structural modifications on cyanine dye properties:

Table: Structural Modifications and Their Effects on Cyanine Dye Properties

| Structural Modification | Effect on HOMO | Effect on LUMO | Effect on HOMO-LUMO Gap | Spectral Shift |

|---|---|---|---|---|

| Increased chain length | Raises energy | Lowers energy | Decreases | Red shift |

| Electron-withdrawing substituents | Lowers energy | Lowers energy | Variable | Blue or red shift |

| Electron-donating substituents | Raises energy | Raises energy | Variable | Blue or red shift |

| Heterocycle fluorination | Lowers energy | Lowers energy | Slight increase | Blue shift |

| Symmetrical structure | Intermediate | Intermediate | Minimized | — |

| Unsymmetrical structure | Variable | Variable | Increased | Environment-dependent |

Applications in Research and Development

Biological Detection and Pharmaceutical Development

Cyanine dyes find extensive application in biological detection systems due to their favorable photophysical properties and environmental sensitivity. Unsymmetrical cyanine dyes such as thiazole orange (TO) and its derivatives exhibit remarkable fluorogenic behavior—showing very low fluorescence quantum yields in free solution but dramatically enhanced emission ((>100)-fold) when bound to biological targets like nucleic acids [5]. This property makes them exceptionally valuable as DNA stains for gel electrophoresis, flow cytometry, and microscopy applications. The fluorogenic response originates from restricted intramolecular twisting in constrained environments, as computational studies have revealed that twisting about the monomethine bridge beyond an interplanar angle of 60° leads to a dark state that decays nonradiatively to the ground state [5]. This understanding enables rational design of cyanine dyes with optimized binding specificity and fluorescence enhancement for particular biological targets.

In pharmaceutical development, cyanine dyes serve as fluorescence markers for studying drug-target interactions, cellular uptake, and biodistribution. The HOMO-LUMO gap and associated absorption/emission characteristics can be tuned through structural modifications to match specific experimental requirements, such as penetration through biological tissues or compatibility with standard laser sources. For potential therapeutic applications, computational studies including molecular docking and ADME (Absorption, Distribution, Metabolism, Excretion) prediction provide insights into biological activity and drug-likeness [4]. Specific derivatives like 2-(4-Cyanophenylamino) acetic acid have been investigated for applications related to hypercoagulable diseases, demonstrating how the electronic structure influences biological activity [4]. The combination of strong absorbance, environment-dependent fluorescence, and modular synthesis makes cyanine dyes versatile tools for pharmaceutical research and diagnostic applications.

Organic Electronics and Advanced Materials

In the field of organic electronics, cyanine dyes contribute to developing innovative devices including organic photovoltaics (OPVs), organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs). The tunable HOMO-LUMO gaps of cyanine dyes enable precise matching with the energy levels of other materials in device architectures, facilitating efficient charge transfer and transport [1]. In OPVs, cyanine dyes can function as electron donors or acceptors depending on their frontier orbital energies, with the HOMO-LUMO gap determining the range of harvestable sunlight wavelengths. Proper energy level alignment between the HOMO of the dye and the valence band of semiconductor materials minimizes energy barriers, enhances charge extraction and injection, and ultimately improves overall device efficiency [1].

The application of cyanine dyes in advanced materials extends to nonlinear optics, where their extensive π-conjugation and polarized excited states lead to large nonlinear optical coefficients. The relationship between molecular structure and electronic properties enables rational design of cyanine dyes with enhanced second- and third-order nonlinear optical responses for applications in optical limiting, switching, and frequency conversion [6]. Additionally, cyanine dyes have been incorporated into supramolecular assemblies and aggregate structures where interchromophore interactions create emergent photophysical properties not present in isolated molecules. These advanced applications demonstrate how the fundamental understanding of HOMO-LUMO relationships in cyanine dyes facilitates their implementation in cutting-edge technologies spanning energy conversion, displays, sensing, and information processing.

Conclusion and Future Perspectives

The electronic structure of cyanine dyes, particularly the properties of their frontier molecular orbitals, provides the fundamental basis for their diverse applications in research and technology. The HOMO-LUMO gap serves as the primary determinant of optical characteristics, while the spatial distribution and energy levels of these orbitals influence chemical reactivity, biological interactions, and charge transport capabilities. The particle-in-a-box model offers a simple yet powerful framework for understanding the relationship between molecular structure and electronic properties, while advanced computational methods including DFT and TD-DFT enable accurate prediction of spectroscopic behavior and rational molecular design.

References

- 1. Understanding HOMO and LUMO | Theory, Energy Levels and... | Ossila [ossila.com]

- 2. 4.2: Cyanine - Chemistry LibreTexts Dyes [chem.libretexts.org]

- 3. Models of Electronic Quantum of... - Odinity Chemical Transitions [odinity.com]

- 4. Investigations on 2-(4-Cyanophenylamino) acetic acid by FT-IR... [pmc.ncbi.nlm.nih.gov]

- 5. and Computational Investigation of Unsymmetrical... Experimental [pmc.ncbi.nlm.nih.gov]

- 6. Coupling Between Orbitals - CleanEnergyWIKI Electronic [cleanenergywiki.org]

symmetric carbocyanine dye structure

Fundamental Structure and Synthesis

The core structure of symmetric carbocyanine dyes consists of two identical nitrogen-containing heterocycles (like indole or benzimidazole) linked by a polymethine chain containing an odd number of methane groups [1]. A defining patent [2] details dyes with a benzimidazole nucleus substituted with chlorine atoms. The general structure is represented below, where R is an alkyl or aryl group, X is an acid radical, and n is 1 or 2.

General structure of symmetric carbocyanine dyes.

A classic synthesis method involves condensing two moles of a quaternary salt (e.g., 5-chloro-1,3-diethyl-2-methylbenzimidazolium iodide) with one mole of a compound like chloral alcoholate or diethoxymethyl acetate. This reaction is typically performed in a solvent like ethanol or pyridine, often with a strong base condensing agent, and under reflux conditions [2].

Properties and Commercial Dyes

Symmetric carbocyanine dyes are characterized by high extinction coefficients and tunable absorption/emission wavelengths, which can be red-shifted by lengthening the polymethine chain [1]. The following table summarizes key commercial lipophilic carbocyanine dyes, which are widely used as fluorescent membrane tracers and for tracking cells and organelles [3] [4] [5].

| Dye Name | Core Structure / Common Name | Excitation/Emission (nm) | Primary Application |

|---|---|---|---|

| DiI (DiIC₁₈(3)) | 1,1′-dioctadecyl-3,3,3′,3′-tetramethylindocarbocyanine [6] | 554/576 [5] | Neuronal tracing, membrane labeling [3] [6] |

| DiO | DiOC₁₈(3) | 490/516 [5] | Membrane labeling (green fluorescence) [3] |

| DiD | DiIC₁₈(5) | 644/665 [5] | Deep-red tracer for autofluorescent samples [3] [6] |

| DiR | DiIC₁₈(7) | ~750/~780 (NIR) [1] | Near-infrared imaging [3] |

| JC-1 | 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolyl-carbocyanine iodide [4] | ~514/~529 (monomer); ~585/~590 (J-aggregates) [4] | Ratiometric indicator of mitochondrial membrane potential [4] |

| MitoTracker Red CMXRos | Rosamine-based (not carbocyanine) | 579/599 [5] | Mitochondria staining (retained after fixation) [5] |

Key Research Applications and Protocols

Symmetric carbocyanine dyes are crucial tools in biological research. The experimental workflows for two common applications are visualized below.

1. Vessel Painting for 3D Vascular Imaging This technique labels the entire vasculature by perfusing a lipophilic carbocyanine dye (like DiI, DiD, or DiR) encapsulated in liposomes [6].

Workflow for liposome-mediated vessel painting.

2. Measuring Mitochondrial Membrane Potential with JC-1 The dye JC-1 exhibits potential-dependent accumulation in mitochondria, indicated by a fluorescence emission shift from green (~529 nm) to red (~590 nm) [4].

Workflow for assessing mitochondrial health with JC-1.

Critical Technical Considerations

- Toxicity & Concentration: Carbocyanine dyes can be toxic to cells over time. It is critical to optimize concentration (often in the nanomolar range for MitoTracker dyes) to avoid background fluorescence and non-specific staining [5].

- Solubility & Handling: These dyes are often lipophilic and require solvents like DMSO or ethanol for stock solutions. They should be protected from light and stored at -20°C [4].

- Compatibility: Lipophilic dyes can be extracted by organic solvents or detergents. For tissue clearing after vessel painting, use protocols free of these reagents, such as SeeDB or ScaleSQ(0) [6].

References

- 1. sciencedirect.com/topics/pharmacology-toxicology-and-pharmaceutical... [sciencedirect.com]

- 2. US2739149A - Symmetrical - Google Patents carbocyanine dyes [patents.google.com]

- 3. Summary of our lipophilic carbocyanine and aminostyryl... [thermofisher.com]

- 4. JC-1 [sigmaaldrich.com]

- 5. MitoTracker™ Dyes for Mitochondria Labeling MitoTracker Orange... [thermofisher.com]

- 6. Pathological application of carbocyanine -based multicolour... dye [nature.com]

1,1'-Diethyl-4,4'-dicarbocyanine iodide organic photodiodes

Chemical Profile of DDCI-4

The table below summarizes the key properties of DDCI-4 as a raw material [1] [2] [3].

| Property | Specification |

|---|---|

| CAS Number | 18300-31-7 [1] [2] [3] |

| Molecular Formula | C₂₇H₂₇IN₂ [2] |

| Molecular Weight | 506.4 g/mol [1] [2] |

| Physical Form | Solid [1] [3] |

| Purity (Dye Content) | 90% [1] [3] |

| Melting Point | 158 °C (decomposition) [1] [3] |

| Absorption Peak (λmax) | 814 nm [1] (Q-band peaks at 733 nm and 890 nm also reported) [4] |

| Safety | Acute Toxicity, Eye Irritant, Skin Irritant [1] |

Application in Organic Photodiodes

DDCI-4 functions as a photoactive material, particularly valuable for its strong absorption in the Near-Infrared (NIR) region [4]. Its long, conjugated molecular structure and the presence of an iminium cation and iodide anion contribute to this NIR activity [4]. When used in a ternary blend with other materials, it helps broaden the device's absorption bandwidth from the visible range (around 400 nm) up to about 1000 nm [4].

Key Materials and Ratios

The following table outlines the materials and their roles in a typical OPD device fabrication as described in the research [4].

| Material | Role in Device | Concentration / Ratio |

|---|---|---|

| DDCI-4 | NIR-Absorbing Photoactive Dye | 3 mg/mL, 5 mg/mL, or 7 mg/mL [4] |

| P3HT | Donor Polymer | 15 mg/mL [4] |

| OXCBA | Fullerene-based Acceptor | 15 mg/mL [4] |

| P3HT:OXCBA Blend Ratio | Bulk Heterojunction Matrix | 1.0 : 0.5 (volumetric) [4] |

| Solvent | Chloroform (for all solutions) [4] | - |

Device Architecture and Workflow

The OPD device follows a conventional stack structure. The diagram below illustrates the layered architecture and the general fabrication workflow.

Performance Considerations and Findings

The concentration of DDCI-4 in the active layer blend is a critical parameter that directly impacts device performance [4] [5].

- Optimal Concentration: An appropriate concentration of DDCI-4 improves light absorption broadening in the NIR region [4] [5].

- Negative Effects of High Concentration: Increasing the DDCI-4 concentration beyond the optimal point can lead to dislocation defects and a decrease in charge carriers, ultimately degrading the OPD's performance [4] [5].

Limitations of Available Information

Please be aware that the information presented has several limitations that prevent the creation of a complete protocol:

- Lack of Full Experimental Detail: The search results confirm the use of specific materials and general steps but do not provide exhaustive procedural details. Critical information such as specific stirring conditions (beyond 500 rpm), exact annealing times, filtration specifications, and the complete electrical characterization protocol are missing [4].

- Missing Quantitative Performance Data: While the improvement in NIR absorption is noted, key performance metrics for the final OPD device—such as responsivity (mA/W), detectivity (Jones), external quantum efficiency (EQE), and dark current—are not provided in the available excerpts [4] [5].

References

- 1. , 1 - 1 - Diethyl , 4 - 4 Dye content 90 18300-31-7 dicarbocyanine iodide [sigmaaldrich.com]

- 2. CAS 18300-31-7 1 - 1 - Diethyl - 4 4 dicarbocyanine iodide [alfa-chemistry.com]

- 3. '- 1 - 1 '- DIETHYL cas#: 18300-31-7 4 4 dicarbocyanine iodide [chemicalbook.com]

- 4. Dye-Based Dicarbocyanine Organic Photodiodes [mdpi.com]

- 5. dye-based Dicarbocyanine - Universiti Putra... organic photodiodes [psasir.upm.edu.my]

Comprehensive Application Notes and Protocols for NIR Photosensitizers in Photodynamic Therapy

Introduction to NIR Photosensitizers in Photodynamic Therapy

Near-infrared photodynamic therapy (NIR-PDT) represents an advanced approach in cancer theranostics that leverages photosensitizers (PSs) activated by light in the near-infrared spectrum (typically 650-950 nm). This therapeutic modality has gained significant attention due to its minimal invasiveness and reduced side effects compared to conventional cancer treatments. The fundamental principle involves the administration of a photosensitizing agent that accumulates preferentially in tumor tissues, followed by irradiation with NIR light at specific wavelengths. This photoexcitation triggers a series of photochemical reactions that ultimately generate reactive oxygen species (ROS), leading to selective destruction of malignant cells while sparing surrounding healthy tissues.

The transition from visible light-activated PSs to NIR-responsive systems addresses several critical limitations in traditional PDT, particularly the shallow penetration depth of ultraviolet and visible light in biological tissues. While light in the 400-600 nm range penetrates less than 1 mm into tissue, NIR light (650-950 nm) can achieve penetration depths of 1-3.5 mm due to reduced scattering and minimal absorption by endogenous chromophores like hemoglobin and melanin. This enhanced penetration enables the treatment of deeper-seated tumors that were previously inaccessible to conventional PDT approaches. Furthermore, NIR light exhibits negligible phototoxicity compared to ultraviolet radiation, significantly improving the safety profile of PDT treatments [1] [2].

Recent advances in molecular design and delivery systems have propelled the development of sophisticated NIR photosensitizers with improved tumor selectivity, enhanced ROS generation, and additional functionality such as imaging capabilities. These innovations have expanded the application potential of NIR-PDT beyond oncology to include antimicrobial therapies and targeted treatments for various localized diseases. This document provides comprehensive application notes and experimental protocols to support researchers and drug development professionals in harnessing the full potential of NIR photosensitizers in photodynamic therapy applications.

Fundamental Principles of NIR-PDT

Photophysical Mechanisms

The photodynamic process initiated by NIR photosensitizers follows a well-defined sequence of photophysical events beginning with the absorption of NIR photons. When a photosensitizer molecule in its ground state (S₀) absorbs light energy matching its absorption spectrum, it transitions to an unstable excited singlet state (S₁). This excited state has a short lifetime (nanoseconds) and can decay back to the ground state via fluorescence emission or undergo intersystem crossing (ISC) to form a more stable excited triplet state (T₁). The triplet state, with its longer lifetime (microseconds to milliseconds), enables photochemical reactions with surrounding substrates through two primary mechanisms [1]:

- Type I Reaction: The triplet state photosensitizer interacts directly with biological substrates through electron or hydrogen atom transfer, generating radical species such as superoxide anions (O₂˙⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (˙OH). These radicals subsequently induce oxidative damage to cellular components.

- Type II Reaction: The triplet state photosensitizer transfers its energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂) while returning to its ground state. Singlet oxygen is widely recognized as the primary cytotoxic agent in most PDT applications, capable of oxidizing proteins, lipids, and nucleic acids.

For most conventional photosensitizers, the Type II mechanism predominates; however, recent developments in NIR-PDT have focused on Type I photosensitizers and dual-type I/II systems that maintain efficacy under hypoxic tumor conditions commonly found in solid tumors [3] [4].

Oxygen Dependency and Innovative Solutions

A significant challenge in traditional PDT is its dependence on molecular oxygen, which is often limited in hypoxic tumor microenvironments. This limitation has driven the development of innovative photosensitizers that can function independently of tissue oxygen levels. Recent research has demonstrated the feasibility of oxygen-independent PDT through rational molecular design:

- Water-Sensitizing PSs: Advanced polymer-based organic photosensitizers have been engineered to generate superoxide (˙O₂⁻) and hydroxyl radicals (˙OH) under oxygen-free conditions by sensitizing ubiquitous tissue water (H₂O). These systems utilize photogenerated electron-hole pairs with sufficient oxidation potential (>0.81 V vs. NHE) to oxidize water to oxygen and protons, while photogenerated electrons reduce the produced oxygen to reactive oxygen species [4].

- Electron-Hole Pair Utilization: The strategic incorporation of glycol oligomer side chains in place of conventional alkyl groups has been shown to enhance ROS generation by reducing electron-hole recombination and facilitating access to water molecules. This molecular engineering approach enables a 4-fold increase in ROS production, allowing effective therapy with ultralow-power NIR excitation (as low as 15 mW cm⁻²) [4].

Table 1: Comparison of PDT Mechanisms

| Mechanism Type | Reactive Species Generated | Oxygen Dependency | Advantages | Limitations |

|---|---|---|---|---|

| Type I | Superoxide (O₂˙⁻), Hydrogen Peroxide (H₂O₂), Hydroxyl Radicals (˙OH) | Moderate (can recycle oxygen) | Effective in hypoxic conditions; Diverse cellular targets | Complex reaction pathways; Lower quantum yield in some cases |

| Type II | Singlet Oxygen (¹O₂) | High | High quantum yield; Well-characterized mechanism | Limited efficacy in hypoxic tumors; Strict oxygen dependence |

| Oxygen-Independent | Superoxide (˙O₂⁻), Hydroxyl Radicals (˙OH) | None | Functions in complete hypoxia; Utilizes tissue water | Emerging technology; Limited clinical validation |

Classification and Properties of NIR Photosensitizers

Chemical Classes and Structural Features

NIR photosensitizers encompass diverse chemical structures specifically engineered for absorption in the therapeutic window (650-950 nm). The strategic molecular design of these compounds balances photophysical properties, biocompatibility, and functional capabilities:

- Cyanine Derivatives: Including indocyanine green (ICG) analogs, these fluorophores feature polymethine chains that determine their absorption maxima. Recent developments have focused on improving their photostability and ROS quantum yield through structural modifications, such as the incorporation of heavy atoms or electron-donating/accepting groups [5] [3].

- Phthalocyanines and Naphthalocyanines: These tetrapyrrolic macrocycles offer strong NIR absorption and high singlet oxygen quantum yields but often suffer from poor solubility and tendency to aggregate. Strategic substitution with sulfonate, carboxylate, or PEG groups enhances their water solubility and biological compatibility while maintaining photodynamic activity [5] [1].

- Porphyrinoids and Expanded Analogues: Including porphyrins, chlorins, bacteriochlorins, and texaphyrins, these compounds feature tunable absorption spectra based on their macrocycle size and substitution patterns. Their natural biocompatibility and well-established chemistry make them promising candidates for clinical translation [5] [1].

- D-A-D and D-π-A Structured PSs: Donor-acceptor-donor (D-A-D) and donor-π-acceptor (D-π-A) architectures facilitate intramolecular charge transfer, resulting in redshifted absorption and enhanced ROS generation. These structures enable precise tuning of photophysical properties through modular design [6] [7].

- BODIPY Derivatives: Boron-dipyrromethene dyes offer excellent extinction coefficients and photostability. Structural modification through core substitution or fusion with aromatic rings extends their absorption into the NIR region while maintaining high fluorescence quantum yields [1].

Advanced Functional Photosensitizers

Recent innovations have focused on developing "smart" photosensitizers with activatable properties and enhanced targeting capabilities:

- Nitroreductase-Activatable PSs: These molecular probes remain in a quenched state until activated by nitroreductase (NTR) enzymes overexpressed in hypoxic tumor tissues. The incorporation of nitroaromatic quenching groups that are cleaved by NTR restores fluorescence and ROS generation, enabling tumor-selective activation and reduced off-target effects [8] [9].

- Dual Type I/II Photosensitizers: Engineered systems such as the cyanine-based C1 and C2 compounds demonstrate simultaneous generation of both singlet oxygen (Type II) and superoxide anions (Type I). These designs feature small singlet-triplet energy gaps (ΔE_S-T) that facilitate efficient intersystem crossing, resulting in enhanced ROS generation (up to 10.6 times greater than ICG) under lower light doses [3].

- Nanoparticle-Formulated PSs: Encapsulation of hydrophobic photosensitizers within biocompatible amphiphilic polymers (e.g., Pluronic F127) improves water dispersibility, circulation half-life, and tumor accumulation through the enhanced permeability and retention (EPR) effect. These nanoformulations often incorporate imaging capabilities for theranostic applications [6].

Table 2: Characteristics of Representative NIR Photosensitizers

| Photosensitizer Class | Absorption Maxima (nm) | Emission Maxima (nm) | ROS Type | Quantum Yield | Advantages |

|---|---|---|---|---|---|

| Cyanine-based (C2) | 660 | 780-820 | ¹O₂, O₂˙⁻ (Dual Type I/II) | ¹O₂: 10.6× ICG | High ROS yield; Mitochondrial targeting |

| D-A-D Structured (2Cz-BTZ) | 650-750 | 800-900 | ¹O₂ | Not specified | NIR imaging capability; Good biocompatibility |

| Phthalocyanines | 670-780 | 680-800 | ¹O₂ (Type II) | 0.4-0.6 | High ¹O₂ yield; Chemical stability |

| BODIPY Derivatives | 650-750 | 660-780 | ¹O₂ (Type II) | 0.3-0.5 | Excellent photostability; Modular synthesis |

| Oxygen-Independent Polymer | 808 | Non-fluorescent | ˙O₂⁻, ˙OH (Type I) | Not specified | Oxygen-independent; Ultra-low power excitation |

Experimental Protocols

Synthesis and Characterization of NIR Photosensitizers

4.1.1 Protocol: Synthesis of a D-A-D Structured NIR Photosensitizer

This protocol outlines the synthesis of 2Cz-BTZ, a representative donor-acceptor-donor structured photosensitizer with intense NIR emission and efficient singlet oxygen generation capabilities [6]:

Materials:

- Carbazole donors (2)

- Benzothiadiazole acceptor (1)

- Palladium catalysts (Pd(PPh₃)₄ or Pd₂(dba)₃)

- Anhydrous solvents (tetrahydrofuran, toluene, dimethylformamide)

- Purification materials (silica gel, aluminum oxide)

Procedure:

- Reaction Setup: Charge a dry Schlenk flask with the benzothiadiazole acceptor (1.0 equiv), carbazole donors (2.2 equiv), phosphine ligand (SPhos, 0.1 equiv), and Pd₂(dba)₃ (0.05 equiv). Maintain under inert atmosphere using standard Schlenk techniques.

- Coupling Reaction: Add degassed toluene and aqueous Na₂CO₃ solution (2M). Heat the reaction mixture at 90°C with vigorous stirring for 48 hours under nitrogen protection.

- Workup: After cooling to room temperature, extract the product with dichloromethane, wash the organic layer with brine, and dry over anhydrous MgSO₄.

- Purification: Concentrate the organic extract and purify by column chromatography on silica gel (eluent: dichloromethane/hexane gradient). Recrystallize from dichloromethane/methanol to obtain the pure product as dark green crystals.

- Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry. Verify photophysical properties through UV-Vis-NIR spectroscopy (absorption peak at ~700 nm) and fluorescence spectroscopy (emission at ~800 nm).

4.1.2 Protocol: Preparation of Photosensitizer-Loaded Nanoparticles

For biological applications, efficient delivery of hydrophobic photosensitizers requires nanoformulation. This protocol describes the preparation of 2Cz-BTZ@F127 nanoparticles [6]:

Materials:

- Synthesized 2Cz-BTZ photosensitizer

- Pluronic F127 amphiphilic polymer

- Organic solvents (tetrahydrofuran, acetone)

- Phosphate buffered saline (PBS, pH 7.4)

- Dialysis membrane (MWCO 10-14 kDa)

Procedure:

- Solution Preparation: Dissolve 2Cz-BTZ (5 mg) and Pluronic F127 (50 mg) in 10 mL of tetrahydrofuran with gentle stirring until complete dissolution.

- Nanoprecipitation: Slowly add the organic solution dropwise into 30 mL of vigorously stirred PBS using a syringe pump (flow rate: 1 mL/min).

- Organic Solvent Removal: Stir the resulting milky suspension for 2 hours at room temperature, then transfer to a dialysis membrane and dialyze against PBS (2 × 1 L) for 24 hours to remove residual organic solvent.

- Characterization: Determine nanoparticle size and polydispersity by dynamic light scattering (DLS). Measure ζ-potential using electrophoretic light scattering. Confirm photosensitizer loading by UV-Vis spectroscopy and calculate encapsulation efficiency.

Photophysical Characterization Methods

Comprehensive photophysical characterization is essential for evaluating photosensitizer performance:

Absorption and Emission Spectroscopy:

- Record UV-Vis-NIR absorption spectra in relevant solvents (e.g., toluene, dimethylformamide, PBS) at concentrations of 1-10 μM.

- Measure fluorescence emission spectra using excitation at the absorption maximum.

- Calculate fluorescence quantum yields using appropriate reference standards (e.g., ICG in DMSO for NIR dyes).

ROS Detection and Quantification:

- Singlet Oxygen Detection: Use chemical trappers such as 1,3-diphenylisobenzofuran (DPBF) or Singlet Oxygen Sensor Green (SOSG). Monitor DPBF absorption decay at 410 nm or SOSG fluorescence increase at 525 nm upon irradiation.

- Superoxide Anion Detection: Employ dihydroethidium (DHE) or nitroblue tetrazolium (NBT). Measure DHE fluorescence increase at 605 nm or NBT formazan formation at 560 nm.

- ROS Quantum Yield Determination: Use comparative methods with reference photosensitizers (e.g., Rose Bengal for ¹O₂ in visible light, ICG for NIR region) under matched optical densities and identical irradiation conditions [3] [4].

Photostability Assessment:

- Prepare photosensitizer solutions at standardized concentrations (typically 10 μM in PBS or culture media).

- Irradiate samples with NIR light at therapeutic fluence rates (e.g., 50-100 mW/cm²) for defined time intervals.

- Monitor absorption and emission intensity changes to determine photobleaching rates.

Biological Evaluation Protocols

4.3.1 Protocol: In Vitro Cytotoxicity and PDT Efficacy

Cell Culture:

- Maintain appropriate cancer cell lines (e.g., HeLa, MCF-7, or A549) in recommended media with 10% FBS at 37°C in a 5% CO₂ atmosphere.

- Seed cells in 96-well plates at optimal density (5,000-10,000 cells/well) and allow to adhere for 24 hours.

Treatment and Irradiation:

- Photosensitizer Incubation: Add serial dilutions of photosensitizer formulations to cells and incubate for predetermined optimized times (typically 4-24 hours).

- Washing and Irradiation: Replace media with fresh PS-free media, then irradiate cells with NIR light at specific fluence rates (10-100 mW/cm²) and total fluences (1-50 J/cm²) using calibrated laser systems.

- Viability Assessment: After 24 hours post-irradiation, measure cell viability using MTT, CCK-8, or resazurin assays according to manufacturer protocols.

- Data Analysis: Calculate IC₅₀ values and combination indices. Include controls for dark toxicity, light-only treatments, and vehicle controls.

Intracellular ROS Detection:

- Incubate cells with photosensitizer as described above.

- Prior to irradiation, add ROS-sensitive fluorescent probes (e.g., DCFH-DA, 5 μM final concentration) and incubate for 20 minutes.

- After irradiation, measure fluorescence intensity using microplate readers or fluorescence microscopy.

- Quantify ROS generation relative to positive controls (e.g., hydrogen peroxide-treated cells).

4.3.2 Protocol: In Vivo Tumor Model Evaluation

Animal and Tumor Models:

- Use immunodeficient mice (e.g., nude or SCID) bearing subcutaneous xenografts of human cancer cells.

- Allow tumors to reach appropriate size (100-200 mm³) before randomization into treatment groups.

Treatment Protocol:

- Administration: Inject photosensitizer formulations intravenously via tail vein at optimized doses (typically 1-5 mg/kg based on preliminary dose-ranging studies).

- Biodistribution and Imaging: At predetermined time points post-injection (e.g., 6, 12, 24, 48 hours), monitor photosensitizer accumulation using NIR fluorescence imaging systems. Euthanize subset animals to quantify tumor-to-normal tissue ratios.

- PDT Treatment: At time of maximum tumor accumulation (typically 24 hours), anesthetize animals and deliver NIR irradiation to tumors at safe power densities (50-200 mW/cm²) and total light doses (100-300 J/cm²). Carefully monitor animal temperature during irradiation.

- Efficacy Assessment: Measure tumor dimensions and body weight regularly for 2-4 weeks post-treatment. Calculate tumor volumes using standard formula (volume = length × width² × 0.5). At study endpoint, harvest tumors for histopathological analysis (H&E staining, TUNEL apoptosis assay).

Safety Evaluation:

- Monitor animals for signs of distress, photosensitivity, or weight loss.

- Collect blood samples for hematological and clinical chemistry analysis.

- Perform histopathological examination of major organs (liver, kidney, spleen, lung, heart).

Pathway Diagrams and Experimental Workflows

NIR-PDT Mechanism and Signaling Pathways

The following diagram illustrates the key photophysical processes and biological mechanisms involved in NIR-PDT:

Diagram 1: Photophysical Mechanisms and Biological Pathways in NIR-PDT. This diagram illustrates the sequential processes from NIR light absorption to biological outcomes, highlighting both Type I and Type II mechanisms.

Experimental Workflow for Photosensitizer Evaluation

The following diagram outlines a comprehensive experimental workflow for evaluating novel NIR photosensitizers:

Diagram 2: Comprehensive Workflow for NIR Photosensitizer Evaluation. This diagram outlines the key stages in the development and assessment of novel NIR photosensitizers, from molecular design to preclinical validation.

Application Considerations and Challenges

Optimization Strategies for Clinical Translation

Successful implementation of NIR-PDT requires careful consideration of several application parameters and potential limitations:

Light Dosimetry Optimization:

- Wavelength Selection: Choose excitation wavelengths based on photosensitizer absorption maxima and tissue penetration requirements. The first biological window (650-950 nm) offers optimal balance between depth penetration and water absorption.

- Power Density Considerations: Use appropriate power densities (typically 10-200 mW/cm²) to achieve therapeutic effects while minimizing thermal damage. Recent advances in oxygen-independent PSs enable ultra-low power treatments (as low as 15 mW/cm²) that remain below skin safety limits [4].

- Irradiation Timing: Schedule light administration to coincide with peak tumor accumulation of photosensitizers, typically 24-48 hours post-injection, based on biodistribution studies.

Delivery System Enhancement:

- Active Targeting Strategies: Conjugate photosensitizers with targeting ligands (e.g., peptides, antibodies, aptamers) to improve tumor selectivity and reduce off-target effects.

- Stimuli-Responsive Release: Design systems that release photosensitizers or activate ROS generation in response to tumor-specific stimuli (pH, enzymes, redox conditions) [8] [9].

- Combination Approaches: Develop co-delivery systems that incorporate both photosensitizers and complementary therapeutic agents (chemotherapeutics, immunomodulators) for synergistic effects [10] [2].

Addressing Technical Challenges

Several technical challenges remain in the widespread clinical implementation of NIR-PDT:

Tumor Hypoxia Mitigation:

- Develop oxygen-independent photosensitizers that generate ROS through water sensitization or other oxygen-independent pathways [4].

- Implement fractionated light delivery regimens to allow oxygen reperfusion between irradiation cycles.

- Combine with oxygen-carrying or oxygen-generating materials (e.g., perfluorocarbons, catalase-like nanomaterials).

Treatment Monitoring and Dosimetry:

- Incorporate real-time fluorescence monitoring to track photosensitizer distribution and photobleaching.

- Develop explicit dosimetry parameters that account for light fluence, photosensitizer concentration, and tissue oxygen levels for personalized treatment planning.

- Utilize companion imaging modalities (e.g., ultrasound, MRI) to guide light delivery and monitor treatment response.

Regulatory Considerations:

- Establish standardized protocols for photosensitizer characterization, including purity assessment, stability testing, and impurity profiling.

- Develop validated analytical methods for quantifying photosensitizers and their metabolites in biological matrices.

- Define appropriate endpoints for clinical trials that capture both efficacy and safety profiles, particularly regarding long-term photosensitivity.

Conclusion and Future Perspectives

NIR photosensitizers for photodynamic therapy represent a rapidly advancing field with significant potential for improving cancer treatment outcomes. The development of sophisticated molecular designs, including D-A-D architectures, dual-type I/II systems, and oxygen-independent photosensitizers, has addressed many historical limitations of conventional PDT. The integration of imaging capabilities with therapeutic functions further enables theranostic approaches that support personalized treatment planning and monitoring.

Future development directions will likely focus on enhancing the precision of NIR-PDT through advanced targeting strategies, combination therapies with immunomodulatory agents, and the development of integrated systems that provide real-time feedback during treatment. Additionally, the expansion of NIR-PDT into non-oncological applications, such as antimicrobial treatments, cardiovascular diseases, and regenerative medicine, represents a promising frontier. As these technologies continue to mature, standardized protocols and comprehensive characterization frameworks will be essential for translating laboratory innovations into clinical practice, ultimately improving patient care through more effective and less invasive treatment options.

References

- 1. Implications of photodynamic cancer therapy: an overview of PDT ... [jenci.springeropen.com]

- 2. Near-infrared photoresponsive drug nanosystems for cancer... delivery [jnanobiotechnology.biomedcentral.com]

- 3. A dual-type I/II NIR for effective cancer... photosensitizer [pubmed.ncbi.nlm.nih.gov]

- 4. Oxygen-independent organic photosensitizer with ultralow-power NIR ... [nature.com]

- 5. in NIR | SpringerLink Photosensitizers Photodynamic Therapy [link.springer.com]

- 6. A Novel D-A-D Photosensitizer for Efficient NIR Imaging and... [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular acceptor engineering to precisely design a NIR type... [pubs.rsc.org]

- 8. Nitroreductase-activatable photosensitizers for selective antimicrobial... [pubs.rsc.org]

- 9. Recent advances in nitroreductase-activatable small molecule-based... [pubs.rsc.org]

- 10. -Light-Activated Combination Therapy with a Precise Ratio of... NIR [pubmed.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols: Fluorescent Probe Biological Labeling

Introduction to Fluorescent Labeling

Fluorescent labeling represents a cornerstone technology in molecular biology and biotechnology that enables the detection, visualization, and quantification of biological molecules. This technique involves chemically attaching a fluorescent molecule (fluorophore) to a target biomolecule, allowing it to emit light at a specific wavelength when excited by an appropriate light source [1] [2]. The development of fluorescent labeling has revolutionized biological imaging, moving research away from radioactive isotopes that posed safety concerns and handling challenges [3] [2]. The origins of fluorescent labeling trace back to the 1940s when fluorescently labeled antibodies were first used to detect corresponding antigens, but the field expanded dramatically with the cloning of Green Fluorescent Protein (GFP) in the 1990s, which earned Osamu Shimomura the Nobel Prize in 2008 [1] [2].